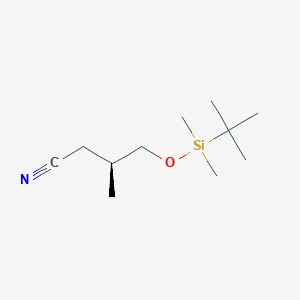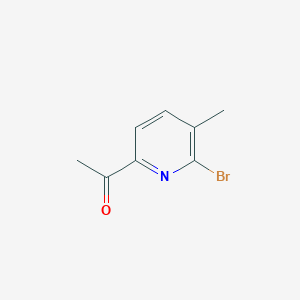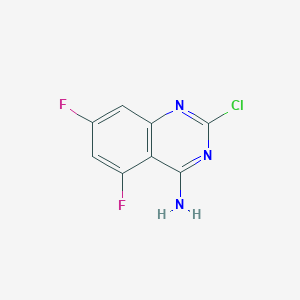
2-Chloro-5,7-difluoroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,7-difluoroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H4ClF2N3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of chlorine and fluorine atoms on the quinazoline ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,7-difluoroquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4-fluorobenzoic acid, which undergoes cyclization, chlorination, and nucleophilic substitution to form the target compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5,7-difluoroquinazolin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted quinazoline derivatives with potential biological activities .
Applications De Recherche Scientifique
2-Chloro-5,7-difluoroquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,7-difluoroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of certain enzymes, leading to antiproliferative effects on cancer cells . The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
2-Chloro-7-fluoroquinazolin-4-amine: This compound shares a similar structure but lacks one fluorine atom, which can affect its chemical properties and biological activities.
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine: This derivative has additional ethyl groups, which can influence its solubility and reactivity.
Uniqueness: 2-Chloro-5,7-difluoroquinazolin-4-amine is unique due to the presence of two fluorine atoms on the quinazoline ring. This structural feature can enhance its stability, lipophilicity, and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H4ClF2N3 |
|---|---|
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
2-chloro-5,7-difluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H4ClF2N3/c9-8-13-5-2-3(10)1-4(11)6(5)7(12)14-8/h1-2H,(H2,12,13,14) |
Clé InChI |
GYNGYPVSUIOZHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N=C(N=C2N)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
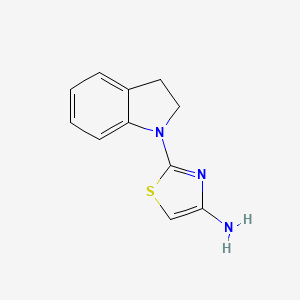
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)

![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)
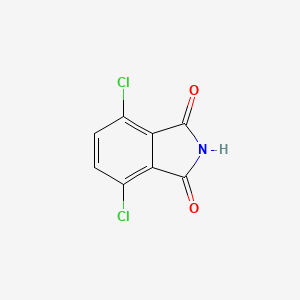
![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)
![3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11888272.png)

![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)
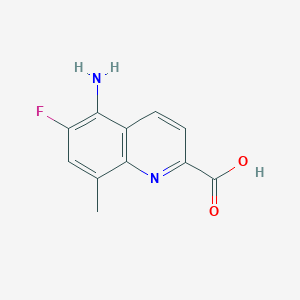
![(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one](/img/structure/B11888286.png)
